![molecular formula C12H14N2O6 B13870218 5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B13870218.png)
5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid
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Overview
Description
5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid is a novel synthetic derivative of 5-aminosalicylic acid. This compound has been evaluated for its potential anti-inflammatory properties and has shown promising results in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid involves the reaction of 5-aminosalicylic acid with 4-aminobutyric acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydroxyl and amino groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory properties and effects on cellular pathways.
Medicine: Investigated for its potential use in treating inflammatory diseases such as ulcerative colitis and Crohn’s disease.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes involved in the inflammatory response. It targets molecular pathways that regulate inflammation, thereby reducing the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Similar Compounds
5-Aminosalicylic Acid: The parent compound from which 5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid is derived.
Sulfasalazine: Another anti-inflammatory drug used in the treatment of inflammatory bowel diseases.
Mesalamine: A similar compound with anti-inflammatory properties used in the treatment of ulcerative colitis.
Uniqueness
This compound is unique due to its enhanced anti-inflammatory properties and better pharmacokinetic profile compared to its parent compound, 5-aminosalicylic acid. It has shown improved tissue distribution and bioavailability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
5-[(4-amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15)7(5-6)11(17)18/h1,3,5,8,15H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXQCQDCWZFRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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